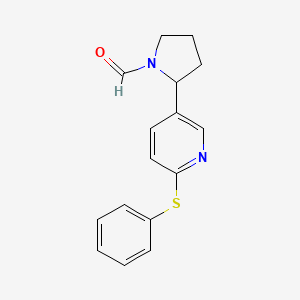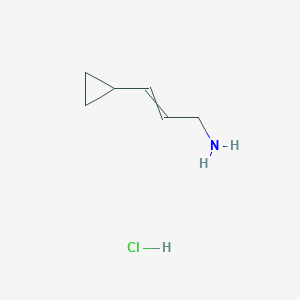![molecular formula C38H34NO2P B11821835 5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821835.png)
5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine is a complex organic compound characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8The reaction conditions typically require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions: 5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it has potential therapeutic applications due to its unique structure and reactivity .
作用機序
The mechanism of action of 5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The precise molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds: Similar compounds include other pentacyclic structures with different functional groups and substituents. Examples include 5,15-bis(phenylmethoxymethyl)-7,10,13-trioxa-4,16-diazabicyclo[17.3.1]tricosa-1(23),19,21-triene-3,6,14,17-tetrone and 13-hydroxy-5-methoxy-6,19-dimethyl-8,11-dioxa-19-azaheptacyclo[10.9.1.12,6.01,10.02,18.05,10.016,22]tricosa-3,12,14,16(22)-tetraen-7-one.
Uniqueness: What sets 5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine apart from similar compounds is its specific combination of functional groups and its unique pentacyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C38H34NO2P |
|---|---|
分子量 |
567.7 g/mol |
IUPAC名 |
5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine |
InChI |
InChI=1S/C38H34NO2P/c1-24-21-33-32(23-25(2)38-37(33)36-31-18-12-11-17-30(31)19-20-35(36)40-42-41-38)34(22-24)39(26(3)28-13-7-5-8-14-28)27(4)29-15-9-6-10-16-29/h5-23,26-27,42H,1-4H3/t26-,27-,42?/m0/s1 |
InChIキー |
WNUJBRDKKPTJKG-WUMACPHVSA-N |
異性体SMILES |
CC1=CC2=C(C=C(C3=C2C4=C(C=CC5=CC=CC=C54)OPO3)C)C(=C1)N([C@@H](C)C6=CC=CC=C6)[C@@H](C)C7=CC=CC=C7 |
正規SMILES |
CC1=CC2=C(C=C(C3=C2C4=C(C=CC5=CC=CC=C54)OPO3)C)C(=C1)N(C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
![N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)
![N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine](/img/structure/B11821767.png)





![2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol](/img/structure/B11821818.png)

